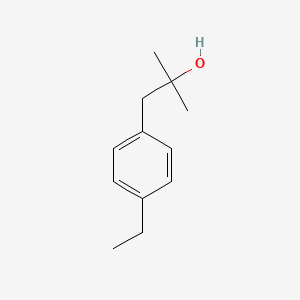

1-(4-Ethylphenyl)-2-methylpropan-2-ol

Description

It is a transformation product of ibuprofen in environmental systems, formed via hydroxyl radical-mediated reactions targeting the isobutyl or ethyl substituents of the parent compound . Structurally, the tertiary alcohol group at the propan-2-ol position and the ethyl substituent on the aromatic ring influence its physicochemical properties, reactivity, and biological interactions.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUPKFOFZSTTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method involves the reduction of 1-(4-ethylphenyl)-2-methylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of 1-(4-Ethylphenyl)-2-methylpropan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method is efficient and scalable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Ethylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-2-methylpropan-2-one, using oxidizing agents such as chromic acid or PCC (pyridinium chlorochromate).

Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromic acid, PCC, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: 1-(4-Ethylphenyl)-2-methylpropan-2-one.

Reduction: 1-(4-Ethylphenyl)-2-methylpropane.

Substitution: Various alkyl halides depending on the substituting reagent.

Applications De Recherche Scientifique

1-(4-Ethylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism of action of 1-(4-Ethylphenyl)-2-methylpropan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The phenyl and ethyl groups contribute to its hydrophobic interactions, affecting its solubility and reactivity in different environments.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halo-Substituted Analogs

- 1-(4-Chlorophenyl)-2-methylpropan-2-ol (CAS: 57469-91-7): Molecular Formula: C₁₀H₁₃ClO Molecular Weight: 184.66 g/mol Key Differences: The ethyl group is replaced by a chlorine atom at the para position.

1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS: 57469-91-7):

Methoxy-Substituted Analogs

1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS: 18228-46-1):

1-(4-Methoxyphenyl)propan-2-ol (CAS: 30314-64-8):

Methyl-Substituted and Positional Isomers

- 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3): Molecular Formula: C₁₀H₁₄O Key Differences: A primary alcohol with a methyl substituent instead of ethyl. The reduced steric bulk may lower boiling points compared to tertiary analogs .

Functional Group Variants

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS: 15971-77-4):

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Substituent (Para Position) | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(4-Ethylphenyl)-2-methylpropan-2-ol | Ethyl (–C₂H₅) | Tertiary alcohol | C₁₂H₁₈O | ~178.27 (estimated) |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Chlorine (–Cl) | Tertiary alcohol | C₁₀H₁₃ClO | 184.66 |

| 1-(4-Bromophenyl)-2-methylpropan-2-ol | Bromine (–Br) | Tertiary alcohol | C₁₀H₁₃BrO | 229.67 |

| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | Methoxy (–OCH₃) | Primary alcohol | C₁₁H₁₆O₂ | 180.24 |

| 1-(4-Ethylphenyl)-2-methylpropan-1-one | Ethyl (–C₂H₅) | Ketone | C₁₂H₁₆O | 176.26 |

Table 2: Reactivity and Environmental Behavior

| Compound | Key Reactivity | Environmental Relevance |

|---|---|---|

| 1-(4-Ethylphenyl)-2-methylpropan-2-ol | Tertiary alcohol: Resists oxidation; undergoes dehydration or esterification | Ibuprofen degradation product; moderate persistence |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Similar tertiary alcohol reactivity; Cl may undergo nucleophilic substitution | Potential environmental persistence due to Cl |

| 1-(4-Ethylphenyl)-2-methylpropan-1-one | Electrophilic ketone; prone to nucleophilic addition | Higher reactivity may reduce environmental persistence |

Research Findings

Environmental Transformation

- The ethyl-substituted tertiary alcohol forms via hydroxyl radical attack on ibuprofen’s isobutyl chain, while methyl or methoxy analogs may arise from different degradation pathways .

Activité Biologique

1-(4-Ethylphenyl)-2-methylpropan-2-ol, also known as 4-Ethyl-2-methyl-1-phenylpropan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1. Antimicrobial Properties

Research indicates that 1-(4-Ethylphenyl)-2-methylpropan-2-ol exhibits significant antimicrobial activity. The compound's mechanism may involve disrupting microbial cell membranes, leading to cell lysis. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It appears to interact with inflammatory mediators, inhibiting their activity and thereby reducing inflammation. This property makes it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of 1-(4-Ethylphenyl)-2-methylpropan-2-ol is attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into microbial membranes, causing structural damage.

- Inhibition of Inflammatory Pathways : The compound may modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(4-Ethylphenyl)-2-methylpropan-2-ol involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Study 2: Anti-inflammatory Activity

In another study evaluating the anti-inflammatory properties, the compound was administered to a murine model of inflammation. Results showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| 1-(4-Ethylphenyl)-2-methylpropan-2-ol | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.